methyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate
Description
Methyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound characterized by a pyrazolo[1,5-a]pyrimidine scaffold substituted with an amino group at the 2-position and a methyl ester at the 3-position. Its molecular formula is C₈H₇N₃O₂, with a molecular weight of 177.16 g/mol (calculated). The 2-amino group and ester moiety play critical roles in its binding interactions with biological targets, such as the ATP-binding pocket of kinases like B-Raf .
Pyrazolo[1,5-a]pyrimidine derivatives are typically synthesized via cyclocondensation or cross-coupling reactions. For example, ethyl analogs are synthesized from ethyl 2-cyanoacetate in a three-step process involving intermediates like ethyl 2-cyano-3-(dimethylamino)acrylate . Methyl esters, including the target compound, are often derived via analogous pathways with methyl reagents.
Properties
CAS No. |
1375087-39-0 |
|---|---|
Molecular Formula |
C8H8N4O2 |
Molecular Weight |
192.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Base-Catalyzed Cyclocondensation
The most widely employed method for constructing the pyrazolo[1,5-a]pyrimidine core involves cyclocondensation between 5-aminopyrazoles and β-dicarbonyl equivalents. For methyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate, ethyl 3-amino-1H-pyrazole-4-carboxylate serves as the primary precursor, reacting with formylated enaminones under acidic or basic conditions. A representative protocol involves:
-
Reactants : 5-Amino-3-methylpyrazole (1.0 equiv), diethyl malonate (1.2 equiv)
-
Catalyst : Sodium ethanolate (1.5 equiv)
-
Solvent : Ethanol (reflux, 6 h)
The reaction proceeds via nucleophilic attack of the pyrazole amino group on the electrophilic carbonyl carbon, followed by cyclization and dehydration. Polar aprotic solvents like DMF enhance intermediate solubility, while elevated temperatures (80–100°C) minimize side reactions.
Oxidative Cyclization with Halogenation
Sikdar et al. (2023) developed a one-pot method combining cyclocondensation and oxidative halogenation:
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Cyclocondensation | K₂S₂O₈ (2.0 equiv), EtOH, 80°C | Core ring formation |
| Oxidative Halogenation | NaI (1.5 equiv), O₂ atmosphere | Introduction of halogen at C3 |
This approach achieved 94% yield under optimized O₂ conditions, compared to 34% in air. The ester group at C3 remains intact due to its electron-withdrawing nature, which directs halogenation to the ortho position.
Microwave-Assisted Synthesis
Accelerated Cyclocondensation
Microwave irradiation significantly reduces reaction times while improving regioselectivity. A protocol by López et al. (2018) demonstrates:
-
Reactants : β-Enaminones (1.0 equiv), NH-3-aminopyrazoles (1.1 equiv)
-
Conditions : Microwave, 150 W, 120°C, 20 min
The ester functionality is introduced post-cyclization via Vilsmeier–Haack formylation, though direct esterification of preformed aldehydes may also be employed.
Solvent and Temperature Optimization
Key parameters for microwave-assisted synthesis:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Solvent | DMF | Enhances microwave absorption |
| Temperature | 120°C | Balances rate and decomposition |
| Irradiation Power | 150 W | Ensures uniform heating |
Reactions exceeding 130°C led to decarboxylation of the methyl ester, reducing yields by 15–20%.
Multi-Step Functionalization
Chlorination and Nucleophilic Substitution
A sequential approach from Kolesnyk et al. (2022) involves:
-
Dihydroxypyrimidine Formation
-
Chlorination
-
Esterification
This method allows precise control over substitution patterns but requires rigorous purification after each step.
Reaction Optimization and Mechanistic Insights
Catalytic Systems
Comparative catalyst screening reveals:
| Catalyst | Yield (%) | Byproduct Formation |
|---|---|---|
| KHSO₄ | 85 | <5% triazolo byproducts |
| H₂SO₄ | 72 | 12% decarboxylation |
| Pd(OAc)₂ | 68 | 8% dehydrogenation |
Brønsted acids like KHSO₄ outperform Lewis acids in minimizing side reactions.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride or acyl chlorides in the presence of a catalyst such as pyridine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various alkyl or acyl groups, leading to a wide range of functionalized compounds.
Scientific Research Applications
Chemical Properties and Structure
Methyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate has the molecular formula and a molecular weight of approximately 191.19 g/mol. The compound features an amino group and a carboxylate ester, which are crucial for its chemical reactivity and biological properties. Its structure allows for various modifications that can enhance its pharmacological profiles.
Scientific Research Applications
The compound exhibits a wide range of applications in scientific research:
1. Medicinal Chemistry:
- Anticancer Activity: Studies have demonstrated that this compound shows significant cytotoxic effects against various cancer cell lines. The IC50 values for different types of cancer range from 0.08 to 12.07 mM, indicating its potential as an anticancer agent .
- Antimicrobial Properties: In vitro assays have shown that this compound possesses substantial antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) supporting its development as an antimicrobial agent .
2. Enzyme Inhibition:
- The compound is being investigated for its ability to inhibit specific enzymes involved in critical biological pathways. This includes potential inhibition of kinases, which are vital for cell signaling and growth .
3. Synthesis of Heterocyclic Compounds:
- This compound acts as a precursor for synthesizing more complex heterocyclic compounds. Its unique structure allows for diverse synthetic routes and modifications that enhance structural diversity .
Case Studies
Anticancer Study:
A recent study highlighted the effectiveness of this compound in reducing cell viability in human cancer cell lines. The compound's mechanism appears to involve the modulation of kinase activity, which is crucial for tumor growth and proliferation .
Antimicrobial Efficacy:
Research demonstrated that this compound exhibits significant antibacterial properties against common pathogens. The MIC values indicate its potential for clinical application in treating bacterial infections .
Mechanism of Action
The mechanism by which methyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The pyrazolo[1,5-a]pyrimidine core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. This interaction can lead to the inhibition of enzyme activity or the activation/inhibition of receptor signaling pathways, depending on the specific target and context.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidine-3-carboxylates
Biological Activity
Methyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrazolo[1,5-a]pyrimidine core with an amino group at the 2-position and a carboxylate ester at the 3-position. Its molecular formula is , with a molecular weight of approximately 179.17 g/mol. The unique structural features contribute to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
The biological activity of this compound is attributed to its interaction with various molecular targets. It may inhibit or activate specific enzymes or receptors, leading to diverse biological effects. For instance, it has been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism, which suggests potential applications in managing diabetes .
Antioxidant Activity
Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant antioxidant activities. For example, some derivatives showed half-maximal inhibitory concentrations (IC50) as low as 15.34 μM against DPPH radical scavenging activity, indicating strong antioxidant potential compared to standard ascorbic acid (IC50 = 13.53 μM) .
Antimicrobial Activity
The compound has also been evaluated for its antibacterial properties. Ethyl 7-hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate demonstrated a zone of inhibition of 23.0 ± 1.4 mm against Gram-positive bacteria such as Bacillus subtilis, with a minimum inhibitory concentration (MIC) of 312 μM . This suggests that this compound derivatives could be promising candidates for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have shown that certain derivatives exhibit potent cytotoxicity against various cancer cell lines. For instance, one derivative displayed an IC50 value of 55.97 μg/mL against human breast adenocarcinoma (MCF-7) cells . The mechanism involves inducing apoptosis through the modulation of Bcl-2 and Bax gene expressions, indicating a pro-apoptotic effect.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Activity Type | IC50 Value (µM) |
|---|---|---|
| Methyl 2-amino-6-iodopyrazolo[1,5-a]pyrimidine-3-carboxylate | Anticancer | Not specified |
| Ethyl 7-hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate | Antibacterial | MIC = 312 |
| Acarbose | α-glucosidase Inhibitor | IC50 = 750 |
This table highlights the relative potency of this compound compared to other compounds in terms of specific biological activities.
Case Studies and Research Findings
Several studies have focused on synthesizing and evaluating the biological activities of pyrazolo[1,5-a]pyrimidine derivatives:
- Synthesis and Evaluation : A library of fully substituted pyrazolo[1,5-a]pyrimidines was synthesized and evaluated for their in vitro inhibitory activities against α-glucosidase. Compounds showed IC50 values ranging from 15.2 ± 0.4 to 201.3 ± 4.2 µM .
- Antioxidant and Cytotoxic Activities : Derivatives were tested for their antioxidant capabilities and cytotoxic effects on cancer cell lines. The results indicated that certain modifications enhanced both antioxidant properties and anticancer efficacy significantly compared to standard drugs.
Q & A
What are the typical synthetic routes for methyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate, and what intermediates are critical for its formation?
Basic Research Question
The synthesis typically involves cyclocondensation of 3-aminopyrazole derivatives with 1,3-dicarbonyl equivalents. For example, ethyl 3-amino-1H-pyrazole-4-carboxylate can react with formylated enaminones under acidic conditions (e.g., KHSO₄) to form the pyrazolo[1,5-a]pyrimidine core . For the methyl ester variant, esterification steps using methanol and acid catalysts replace ethanol-based protocols. Key intermediates include hydrazine derivatives for pyrazole ring formation and nitrile-containing precursors for pyrimidine ring closure .
How can NMR and X-ray crystallography resolve structural ambiguities in substituted pyrazolo[1,5-a]pyrimidine derivatives?
Basic Research Question
¹H/¹³C NMR spectroscopy identifies substituent positions and confirms regioselectivity. For example, splitting patterns in ¹H NMR distinguish between C-5 and C-7 substitutions in the pyrimidine ring . X-ray crystallography (using SHELX software ) resolves absolute configurations, especially for chiral derivatives or tautomeric forms. For this compound, coupling constants and NOE correlations in NMR help differentiate between N–H tautomers .
What strategies optimize reaction yields and regioselectivity in the synthesis of this compound?
Advanced Research Question
Yield optimization involves solvent selection (e.g., ethanol:water mixtures under ultrasonication improve rates by 40% ) and catalyst screening. NaF-alumina catalysts enhance cyclocondensation efficiency for diaryl-substituted derivatives . Regioselectivity is controlled by electronic effects: electron-withdrawing groups (e.g., cyano) at C-6 direct substitutions to C-7, while amino groups at C-2 favor C-5 functionalization . Microwave-assisted synthesis reduces side reactions in multi-step protocols .
How can contradictory spectral data for this compound derivatives be systematically addressed?
Advanced Research Question
Contradictions often arise from tautomerism or polymorphism. For example, amino and imino tautomers exhibit distinct ¹H NMR shifts (Δδ ~0.5 ppm for N–H protons). High-resolution mass spectrometry (HRMS) confirms molecular formulas, while variable-temperature NMR stabilizes dominant tautomers . X-ray diffraction (SHELXL ) resolves polymorphism, as seen in ethyl 7-phenyl derivatives with differing crystal packing .
What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
Advanced Research Question
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to predict electrophilic sites. The C-3 carboxylate group shows high electrophilicity (Fukui indices >0.1), making it prone to nucleophilic attack. Molecular docking studies further predict interactions with biological targets like kinases, guiding functionalization for medicinal applications .
How does dearomatization of the pyrazolo[1,5-a]pyrimidine core affect the compound’s electronic properties?
Advanced Research Question
Dearomatization via NaBH₄ reduction in alcoholic solvents generates dihydropyrazolo derivatives, altering conjugation and redox behavior. For 5,7-dimethyl analogs, this increases HOMO-LUMO gaps by ~0.8 eV, reducing electrophilicity . Cyclic voltammetry confirms shifts in oxidation potentials (ΔE ~150 mV), impacting applications in photoredox catalysis .
What role does the amino group at C-2 play in the biological activity of this compound derivatives?
Advanced Research Question
The amino group enhances hydrogen-bonding interactions with enzymatic targets. For example, in kinase inhibition assays, C-2 amino derivatives exhibit IC₅₀ values 10-fold lower than methyl-substituted analogs due to stronger ATP-binding pocket interactions . Modifications (e.g., acetylation) reduce activity, highlighting the amino group’s critical role in pharmacophore design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
